molecular formula C13H10N2 B1330817 1-Phenyl-1H-benzoimidazole CAS No. 2622-60-8

1-Phenyl-1H-benzoimidazole

Cat. No.: B1330817
CAS No.: 2622-60-8
M. Wt: 194.23 g/mol
InChI Key: XNCMQRWVMWLODV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a phenyl group. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Scientific Research Applications

1-Phenyl-1H-benzoimidazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1-Phenyl-1H-benzoimidazole is a derivative of the benzimidazole moiety, which has been associated with a wide range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative of benzimidazole.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a broad range of biochemical pathways due to their diverse pharmacological properties . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles . These properties would influence the bioavailability of this compound and its overall pharmacokinetic profile.

Result of Action

Benzimidazole derivatives have been found to exert bioactivity against many ailments . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

1-Phenylimidazole is reported to have Acute Toxicity 4 Oral, Eye Irritation 2, Skin Irritation 2, and STOT SE 3 . For more detailed safety information, please refer to the Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzoimidazole can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction typically occurs under mild conditions, and the product is purified using solvents like hexane and water.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a “one-pot” method facilitated by iron catalysts. This method involves the reduction and cyclization of 2-nitro-N-phenylaniline in the presence of a liquid organic acid as a solvent . This process is efficient, cost-effective, and yields high purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives with various functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Comparison with Similar Compounds

1-Phenyl-1H-benzoimidazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345732
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2622-60-8
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 2.0 g 2-methylbenzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.9 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 3.9 g 1-iodopropane were added and the mixture was heated to 45 C for 6 hours. The mixture was quenched slowly with 40 ml water, extracted twice with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using pure ethyl acetate to 5% methanol in ethyl acetate. A pale yellow oil was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the dark, an oven-dried 50 ml round-bottomed flask containing a stir bar was charged with CuI (0.171 g, 0.1 eq.), benzimidazole (1.273 g, 1.2 eq.), and cesium carbonate (6.138 g, 2.1 eq.) respectively. The round-bottomed flask with the contents was sealed with septa and degassed with argon for 15 minutes. Iodobenzene (1 ml, 1 eq.), 1,10-Phenanthroline (0.323 g, 0.2 eq.), and dimethylformamide (25 ml) were then successively added into the round-bottomed flask under a continuous flow of argon. The reaction mixture was degassed with argon for 30 minutes. The reaction was stirred with heating via an oil bath at 110° C. for 24 hours in the dark under nitrogen. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. 10 ml of ethyl acetate was added into the concentrated reaction mixture. It was then filtered and washed with 30 ml of ethyl acetate. The filtrate was concentrated under vacuo to give the crude product. The crude product was purified by column chromatography on silica gel (40% ethyl acetate:60% hexane as the eluent) providing 0.780 g of 1-Phenyl benzoimidazole (45% yield) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.273 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6.138 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.171 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (124 mg, 0.5 mmol) and N-Phenyl-formamide (73 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (70 mg, 72%). 1H NMR (DMSO) δ 7.28-7.33 (m, 2 H), 7.49 (d, J=7.3 Hz, 1 H), 7.59-7.68 (m, 5 H), 7.79 (d, J=6.9 Hz, 1 H), 8.56 (br s, 1 H); 13C NMR δ 110.6, 119.9, 122.4, 123.6, 123.9, 127.6, 130.0, 133.1, 135.9, 143.8.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

To a flask were added crude N-phenylbenzene-1,2-diamine, 9.7 g formamidine acetate and 175 ml 2-methoxyethanol and the mixture was heated to reflux under nitrogen for 30 minutes. After cooling to 22 C, the solvent was removed and the mixture was dissolved in ethyl acetate and washed with water. Following removal of the solvent, the product was purified by silica gel chromatography using 50% ethyl acetate in hexane giving a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of a 1-Phenyl-1H-benzoimidazole-based iridium complex influence the emission spectrum of LEDs?

A: The research demonstrates that incorporating bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C2′] iridium(III) (acetylacetonate) as a dopant in blended polymer host materials significantly impacts the electroluminescence spectra of LEDs. [, ] The devices exhibit two main emission peaks at 522 nm and 554 nm, resulting in a wide full width at half maximum (FWHM) of 116 nm. [, ] This broad emission spectrum is attributed to the presence of the iridium complex and contributes to the generation of green light. [, ]

Q2: What is the role of the blended polymer host in LEDs utilizing a this compound-based iridium complex?

A: The research highlights the importance of the blended polymer host in achieving high efficiency and stable green light emission in LEDs incorporating the iridium complex. [, ] While the specific roles of the individual polymers within the blend are not explicitly discussed, the research emphasizes that the blended host contributes to the overall device performance. [, ] Further investigation into the synergistic effects of the blended host components on charge transport, exciton formation, and energy transfer to the iridium complex could provide valuable insights.

Q3: What are the potential advantages of using a this compound-based iridium complex in LEDs compared to other materials?

A: While a direct comparison to other materials isn't provided in the research, some potential advantages can be inferred. The reported device achieved a maximum luminance of 7841 cd/cm2 at 25.6 V and a maximum current efficiency of 9.95 cd/A at 17.2 V. [, ] This suggests that this compound-based iridium complexes could offer advantages in terms of brightness and efficiency compared to some existing green-emitting materials in LEDs. Further research comparing the performance of these devices to those utilizing other materials would be beneficial to confirm these potential advantages.

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